Methyl 3-(2,6-dihydroxyphenyl)propionate
Description
Methyl 3-(2,6-dihydroxyphenyl)propionate is a phenolic ester derivative characterized by a propionate backbone esterified with a methyl group and substituted with a 2,6-dihydroxyphenyl moiety.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-(2,6-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5-6H2,1H3 |
InChI Key |
JGZHUVLXNZQVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC=C1O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(2,3-Dihydroxyphenyl)propionic Acid (DHPP)
- Structure : A free carboxylic acid with 2,3-dihydroxyphenyl substitution.
- Metabolism : Acts as a key intermediate in microbial phenylpropionic acid degradation pathways. DHPP is cleaved by the MhpB dioxygenase to enter primary metabolism, a pathway conserved in bacteria like A. aquatilis QD168 .
- Bioactivity : The 2,3-dihydroxy configuration enables metal chelation and redox activity, critical for enzymatic processing.
(E)-3-(3,4-Dihydroxyphenyl)acrylate Esters
- Structure : Acrylate esters with 3,4-dihydroxyphenyl groups and variable triazole-containing side chains (e.g., compounds 10d–12c in ).
- Synthesis : Synthesized via copper-catalyzed click chemistry, yielding 24–68% depending on substituents. Melting points range widely (49–191°C), influenced by side-chain hydrophobicity .
- Applications: Potential pharmacological uses inferred from structural analogs, though direct data for the 2,6-dihydroxy variant are absent.
Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate
- Structure: A benzophenone derivative with multiple hydroxyl groups.
- Bioactivity : Exhibits anti-tuberculosis activity, enhanced synergistically with gallic acid .
- Key Difference: The 2,6-dihydroxyphenyl group in the target compound may alter binding affinity compared to 3,4-dihydroxy configurations in bioactive benzophenones.
Physicochemical and Metabolic Properties
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